REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[CH2:10]([O:12][C:13]1[C:14](=O)[C:15](=[O:20])[C:16]=1[O:17]CC)[CH3:11]>C(O)C>[O:17]=[C:16]1[C:15](=[O:20])[C:14]([NH:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[C:5]#[N:6])=[C:13]1[O:12][CH2:10][CH3:11]
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Name
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|
Quantity
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2.06 g
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Type
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reactant
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Smiles
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NC=1C=C(C#N)C=CC1
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Name
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|
Quantity
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2.97 g
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Type
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reactant
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Smiles
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C(C)OC=1C(C(C1OCC)=O)=O
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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the resulting yellow precipitate was collected by vacuum filtration
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Name
|
|
Type
|
|
Smiles
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O=C1C(=C(C1=O)NC=1C=C(C#N)C=CC1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |